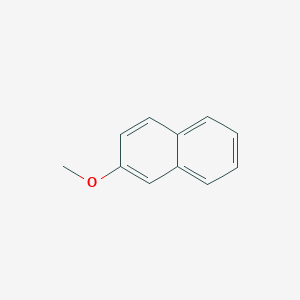

2-Methoxynaphthalene

描述

属性

IUPAC Name |

2-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZDYPLAQQGJEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O | |

| Record name | β-Naphthol methyl ether | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/%CE%92-Naphthol_methyl_ether | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044392 | |

| Record name | 2-Methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid, Other Solid; Liquid; Other Solid; Pellets or Large Crystals, Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid, White shiny crystals, Intensely sweet, orange blossom Acacia-like aroma | |

| Record name | Naphthalene, 2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxynaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10900 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methoxynaphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032861 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | beta-Naphthyl methyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1266/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

274.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Methoxynaphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032861 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, miscible in oils, soluble (in ethanol) | |

| Record name | beta-Naphthyl methyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1266/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00823 [mmHg] | |

| Record name | 2-Methoxynaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10900 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

93-04-9 | |

| Record name | 2-Methoxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxynaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHOXYNAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-naphthyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXYNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX2T1Z50C4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methoxynaphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032861 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

72 °C | |

| Record name | 2-Methoxynaphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032861 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Methoxynaphthalene (CAS 93-04-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Methoxynaphthalene (CAS 93-04-9), a key aromatic compound utilized in the synthesis of fragrances, dyes, and pharmaceuticals, and as an impurity in the non-steroidal anti-inflammatory drug, Naproxen.[1] The following sections detail its physical characteristics, the experimental protocols for their determination, and a logical workflow for its synthesis and purification.

Core Physical and Chemical Properties

This compound is a white crystalline solid with a characteristic sweet, floral odor reminiscent of orange blossoms.[1][2] It is stable under standard conditions and combustible, but incompatible with strong oxidizing agents.[1][3]

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₁₁H₁₀O | |

| Molecular Weight | 158.20 g/mol | |

| Melting Point | 70-75 °C (158-167 °F) | |

| Boiling Point | 272-274 °C (522-525 °F) at 760 mmHg | |

| Density | 1.064 g/mL at 25 °C | |

| Vapor Pressure | 0.00823 mmHg | |

| Flash Point | Approximately 139 °C (282 °F) | |

| Solubility in Water | Insoluble | |

| Solubility in Organic Solvents | Soluble in ethanol, diethyl ether, benzene, and carbon disulfide. | |

| LogP (Octanol-Water Partition Coefficient) | 3.47 |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and determination of the key physical properties of this compound.

Synthesis of this compound from 2-Naphthol

Principle: Phenols can be methylated to form methyl ethers. This procedure utilizes the reaction of 2-naphthol with dimethyl sulfate in an alkaline medium.

Materials:

-

2-naphthol (0.5 g)

-

Sodium hydroxide (NaOH) (0.2 g)

-

Distilled water (5 ml)

-

Dimethyl sulfate (0.35 ml)

-

10% Sodium hydroxide solution

-

Beaker (25 ml)

-

Wire gauze

-

Heating apparatus

Procedure:

-

In a 25 ml beaker, dissolve 0.5 g of 2-naphthol and 0.2 g of NaOH in 5 ml of distilled water.

-

Gently heat the mixture on a wire gauze until a clear solution is obtained.

-

Cool the solution to 10-15°C.

-

Slowly add 0.35 ml of dimethyl sulfate dropwise to the cooled solution.

-

After the addition is complete, warm the mixture to 70-80°C for one hour.

-

Cool the mixture.

-

Filter the resulting solid product.

-

Wash the product first with a 10% sodium hydroxide solution and then with distilled water.

-

Dry the purified product.

Purification by Recrystallization

Principle: Recrystallization is a technique used to purify solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the compound's solubility decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent.

Materials:

-

Crude this compound

-

Ethyl alcohol (Ethanol)

-

Beaker

-

Heating apparatus (water bath)

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethyl alcohol in a beaker, using a water bath for heating.

-

If the solution is colored, decolorizing carbon may be added to adsorb colored impurities.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the white crystals by filtration.

-

Wash the crystals with a small amount of cold ethyl alcohol to remove any remaining impurities.

-

Dry the purified crystals.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound, while impurities tend to lower and broaden the melting point range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes

-

Thermometer

Procedure:

-

Ensure the capillary tube is sealed at one end.

-

Introduce a small, finely powdered sample of this compound into the open end of the capillary tube, packing it down to a height of 1-2 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to obtain an approximate melting point.

-

Allow the apparatus to cool.

-

Prepare a new sample and heat it slowly, at a rate of approximately 2°C per minute, as the temperature approaches the approximate melting point.

-

Record the temperature at which the first liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a liquid (the end of melting). This is the melting point range.

Determination of Boiling Point (Micro Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For small sample volumes, a micro-boiling point determination can be performed.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., Thiele tube with heating oil)

Procedure:

-

Place a small amount of liquid this compound (if melted) into a small test tube.

-

Invert a capillary tube (sealed end up) and place it into the test tube with the sample.

-

Attach the test tube to a thermometer.

-

Immerse the assembly in a heating bath.

-

Heat the bath gently and observe the capillary tube.

-

A stream of bubbles will emerge from the open end of the capillary tube as the liquid boils.

-

Once a steady stream of bubbles is observed, remove the heat source.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.

Determination of Solubility

Principle: The solubility of a substance is its ability to dissolve in a solvent to form a homogeneous solution. The general principle of "like dissolves like" is a useful guide, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.

Procedure for Qualitative Solubility Testing:

-

Place a small amount (approximately 25 mg) of this compound into a test tube.

-

Add a small volume (e.g., 0.75 mL) of the desired solvent (e.g., water, ethanol, diethyl ether) in portions.

-

After each addition, shake the test tube vigorously.

-

Observe whether the solid dissolves completely, partially, or not at all to classify it as soluble, partially soluble, or insoluble.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the synthesis, purification, and characterization of this compound.

References

2-Methoxynaphthalene molecular weight and formula

An In-Depth Technical Guide to 2-Methoxynaphthalene For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and metabolic pathways of this compound. The information is tailored for professionals in research and drug development, with a focus on quantitative data, detailed experimental protocols, and visual representation of its biochemical interactions.

Core Properties of this compound

This compound, also known as nerolin or yara yara, is an aromatic ether commonly used in the perfume and fragrance industry.[1][2] Its chemical and physical properties are crucial for its application and for research into its derivatives and metabolic fate.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₁H₁₀O[3][4][5] |

| Linear Formula | C₁₀H₇OCH₃ |

| Molecular Weight | 158.20 g/mol |

| CAS Number | 93-04-9 |

| Melting Point | 70-73 °C |

| Boiling Point | 274 °C |

| Density | 1.064 g/mL at 25 °C |

| Appearance | White leaflets or crystals |

| Solubility | Practically insoluble in water; soluble in ether, carbon disulfide, and benzene; sparingly soluble in alcohol. |

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings. This section outlines established protocols for the synthesis and analysis of this compound.

Synthesis via Williamson Ether Synthesis

This compound can be efficiently prepared from 2-naphthol through the Williamson ether synthesis, which involves the methylation of the hydroxyl group. A common procedure utilizes dimethyl sulfate as the methylating agent in an alkaline medium.

Materials:

-

2-naphthol

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

10% Sodium hydroxide solution

-

Ethanol (for recrystallization)

Procedure:

-

In a 25 mL beaker, dissolve 0.5 g of 2-naphthol and 0.2 g of sodium hydroxide in 5 mL of distilled water.

-

Gently heat the mixture on a wire gauze until a clear solution is obtained.

-

Cool the resulting sodium naphthoxide solution to 10-15 °C in an ice bath.

-

With strong stirring, add 0.35 mL of dimethyl sulfate dropwise over the course of an hour. The product, this compound, will precipitate out of the aqueous solution due to its insolubility.

-

After the addition is complete, warm the reaction mixture in a hot water bath at 70-80 °C for one hour to drive the reaction to completion and hydrolyze any remaining dimethyl sulfate.

-

Cool the mixture and filter the crude product.

-

Wash the collected solid first with a 10% sodium hydroxide solution to remove any unreacted 2-naphthol, and then with copious amounts of distilled water.

-

Dry the crude product thoroughly.

-

For purification, recrystallize the crude this compound from a minimum amount of boiling ethanol. Filter the hot solution and allow the filtrate to cool, yielding white crystals of pure this compound.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

The purity and concentration of this compound can be determined using reverse-phase High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Column: Newcrom R1, a reverse-phase column with low silanol activity.

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For applications compatible with Mass Spectrometry (MS), phosphoric acid should be replaced with formic acid.

-

Detection: UV-Vis detector set at the maximum absorbance wavelength (λmax) for this compound, which is 226 nm.

-

Standard Preparation: Prepare a stock solution by accurately weighing and dissolving this compound in alcohol. Create a series of standard solutions (e.g., 2, 4, 6, 8, 10 µg/mL) by serial dilution to generate a standard curve for quantification.

Biochemical Pathways and Visualization

Understanding the metabolic fate of xenobiotics like this compound is critical in drug development and toxicology. In biological systems, it undergoes oxidation catalyzed by various enzymes.

Metabolic Pathway of this compound

This compound is a substrate for several bacterial dioxygenase enzymes, which catalyze the addition of hydroxyl groups to the naphthalene ring system. This biooxidation is a key step in its degradation and can lead to the formation of chiral synthons useful in organic synthesis. In humans, the cytochrome P450 enzyme CYP1A2 is a primary catalyst for the metabolism of many xenobiotics and is known to metabolize structurally similar compounds, suggesting its involvement in the biotransformation of this compound.

The diagram below illustrates the biooxidation of this compound by different bacterial dioxygenases, highlighting the regiospecificity of these enzymes.

Caption: Biooxidation of this compound by bacterial dioxygenases.

References

- 1. youtube.com [youtube.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Oxidation of this compound by toluene, naphthalene and biphenyl dioxygenases:structure and absolute stereochemistry of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Solubility of 2-Methoxynaphthalene in Ethanol and Benzene

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Solubility of 2-Methoxynaphthalene

Specific experimental values for the solubility of this compound in ethanol and benzene at various temperatures are not widely published. However, numerous sources qualitatively describe its solubility characteristics. This information is summarized below. The compound's large, nonpolar naphthalene core dominates its solubility profile, suggesting higher solubility in nonpolar solvents like benzene. The presence of a polar ether group allows for some interaction with polar solvents like ethanol.

Table 1: Qualitative and General Solubility of this compound

| Solvent | Formula | Type | Reported Solubility | Citations |

| Ethanol | C₂H₅OH | Polar Protic | Soluble / Sparingly Soluble | [1][2] |

| Benzene | C₆H₆ | Nonpolar Aprotic | Soluble / Easily Soluble | [1][3][4] |

| Water | H₂O | Polar Protic | Insoluble | |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble | |

| Carbon Disulfide | CS₂ | Nonpolar Aprotic | Soluble |

Note: The term "soluble" is a qualitative descriptor and does not specify concentration. Procedures involving recrystallization from ethanol suggest that solubility is temperature-dependent, increasing significantly with heat.

Experimental Protocol: Determination of Equilibrium Solubility

To obtain precise, quantitative solubility data, the isothermal equilibrium method, often referred to as the "shake-flask method," is a reliable and standard technique. This protocol outlines the steps necessary to determine the solubility of this compound in a given solvent at a specified temperature.

2.1 Principle

A surplus of the solid solute (this compound) is mixed with the solvent of interest (ethanol or benzene) and agitated at a constant temperature for a sufficient period to allow the solution to reach equilibrium. At equilibrium, the concentration of the dissolved solute is constant and represents its solubility at that temperature.

2.2 Materials and Apparatus

-

Solute: Pure this compound (≥99% purity)

-

Solvents: Analytical grade ethanol and benzene

-

Equipment:

-

Thermostatic shaker bath or incubator with precise temperature control (±0.1°C)

-

Analytical balance (±0.0001 g)

-

Glass vials or flasks with airtight screw caps

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC)

-

2.3 Detailed Methodology

-

Preparation of Solvent/Solute Mixtures:

-

Add an excess amount of solid this compound to several vials. The excess should be visually apparent to ensure a saturated solution is achieved.

-

Accurately add a known volume or mass of the chosen solvent (ethanol or benzene) to each vial.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in the thermostatic shaker bath set to the desired experimental temperature.

-

Agitate the mixtures continuously. The time required to reach equilibrium must be predetermined through a kinetic study, but a period of 24 to 72 hours is typical for crystalline solids.

-

-

Sample Withdrawal and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the vials to rest in the thermostatic bath for at least 2-4 hours to permit the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a pre-heated (to the experimental temperature) syringe.

-

Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Record the mass of the filtered, saturated solution.

-

-

Analysis of Solute Concentration:

-

Dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry by measuring absorbance at its λmax, or HPLC with a suitable detector).

-

2.4 Calculation of Solubility

The solubility can be expressed in various units. A common expression is mole fraction (x).

-

Step 1: From the analytical measurement, determine the mass of this compound (m₁) in the collected sample of the saturated solution.

-

Step 2: The mass of the solvent (m₂) in the sample is the total mass of the saturated solution minus the mass of the solute (m₁).

-

Step 3: Convert the mass of the solute and solvent to moles (n₁ and n₂) using their respective molar masses (Molar Mass of C₁₁H₁₀O ≈ 158.20 g/mol ).

-

Step 4: Calculate the mole fraction solubility (x₁) using the formula: x₁ = n₁ / (n₁ + n₂)

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal equilibrium method for determining solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

2-Methoxynaphthalene melting point and boiling point range

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxynaphthalene

This guide provides a comprehensive overview of the melting and boiling points of this compound, also known as β-naphthyl methyl ether or nerolin. It is intended for researchers, scientists, and professionals in drug development who require precise data and standardized protocols for the characterization of this compound.

Physicochemical Data of this compound

This compound is an aromatic compound utilized in the synthesis of fragrances, dyes, and pharmaceuticals.[1] It also serves as a stabilizer in smokeless gunpowders.[2] Accurate determination of its physical properties, such as melting and boiling points, is crucial for its identification, purity assessment, and application.

Quantitative Data Summary

The melting and boiling points of this compound have been reported across various sources. A summary of these values is presented below for comparative analysis.

| Physical Property | Value Range | Conditions |

| Melting Point | 70–75.5 °C | Atmospheric Pressure |

| Boiling Point | 273–274 °C | 760 mm Hg |

Experimental Protocols

The following sections detail the standardized methodologies for the experimental determination of the melting and boiling points of organic compounds like this compound.

Melting Point Determination Protocol (Capillary Method)

The melting point of a solid is the temperature range over which it transitions from a solid to a liquid phase. For a pure substance, this range is typically narrow, within 1-2°C. Impurities tend to lower and broaden the melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp, Fisher-Johns, or digital equivalent)

-

Glass capillary tubes (one end sealed)

-

Mortar and pestle (optional, for sample grinding)

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and, if necessary, grind it to a fine powder.

-

Capillary Loading: Jab the open end of a capillary tube into the powdered sample. A small amount of solid (2-3 mm in height) should enter the tube.

-

Sample Packing: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end. Dropping the tube through a long, narrow glass tube can aid in tightly packing the sample.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run to quickly determine a rough range. Allow the apparatus to cool sufficiently before proceeding.

-

Accurate Determination: Heat the block to a temperature approximately 15-20°C below the expected melting point.

-

Slow Heating: Adjust the heating rate to a slow and steady 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

Data Recording: Record two temperatures:

-

The temperature at which the first drop of liquid appears.

-

The temperature at which the entire sample has completely melted into a transparent liquid. This range is the melting point of the sample.

-

Boiling Point Determination Protocol (Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. This protocol is suitable for small quantities of liquid.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with oil bath, aluminum block heater)

-

Clamp and stand

Procedure:

-

Sample Preparation: Place a small amount (a few milliliters) of this compound into the test tube.

-

Capillary Insertion: Place the capillary tube, with its sealed end pointing upwards, into the liquid in the test tube.

-

Apparatus Assembly: Attach the test tube to the thermometer, ensuring the sample and the thermometer bulb are at the same level. Secure the assembly in the heating apparatus.

-

Heating: Heat the apparatus slowly and uniformly.

-

Observation: As the liquid heats, air trapped in the capillary will slowly bubble out. As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

-

Data Recording: The temperature at which this rapid and continuous stream of bubbles is observed is the boiling point of the liquid. Note the atmospheric pressure for precise measurements.

Visualized Workflows

The logical steps for determining the melting and boiling points are illustrated in the following diagrams.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Boiling Point Determination.

References

An In-depth Technical Guide on the Synthesis of 2-Methoxynaphthalene from 2-Naphthol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-methoxynaphthalene, a key intermediate in the pharmaceutical and fragrance industries. The primary focus is on the Williamson ether synthesis, a robust and widely utilized method for this transformation. This document details the underlying reaction mechanism, provides various experimental protocols with quantitative data, and includes visualizations of the reaction pathway and experimental workflow to aid in understanding and implementation.

Introduction

This compound, also known as nerolin or yara yara, is a vital organic compound with applications ranging from a precursor in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen to a fragrance component in perfumes and soaps.[1][2] Its synthesis from the readily available 2-naphthol is a critical process for chemists in various fields. This guide will explore the prevalent methods for this synthesis, with a particular emphasis on the Williamson ether synthesis due to its efficiency and versatility.[2]

Core Synthesis Mechanism: The Williamson Ether Synthesis

The most common and efficient method for preparing this compound from 2-naphthol is the Williamson ether synthesis.[2][3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

The synthesis involves two key steps:

-

Deprotonation of 2-Naphthol: 2-Naphthol, a weak acid, is treated with a base to form the more nucleophilic 2-naphthoxide anion. Common bases used for this step include sodium hydroxide (NaOH) and potassium hydroxide (KOH).

-

Nucleophilic Attack: The resulting 2-naphthoxide ion then acts as a nucleophile, attacking a methylating agent, such as dimethyl sulfate or methyl iodide. This attack displaces the leaving group (e.g., sulfate or iodide) in a concerted SN2 fashion, forming the ether linkage and yielding this compound.

A less common approach involves an acid-catalyzed dehydration of methanol in the presence of 2-naphthol. In this method, methanol is protonated by a strong acid, like sulfuric acid, forming a good leaving group (water). 2-Naphthol then attacks the methyl group in an SN2-like manner.

Reaction Pathway Diagram

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocols & Quantitative Data

Several protocols for the synthesis of this compound from 2-naphthol have been reported, each with variations in reagents, solvents, and reaction conditions. Below are detailed methodologies for some of the key experiments.

Method 1: Methylation using Dimethyl Sulfate

This method is rapid and generally provides high yields, though it involves the use of the highly toxic reagent dimethyl sulfate.

Experimental Protocol:

-

Dissolve 2-naphthol (e.g., 0.5 g) and sodium hydroxide (e.g., 0.2 g) in distilled water (e.g., 5 ml) in a beaker by heating.

-

Cool the resulting clear solution to 10-15°C.

-

Slowly add dimethyl sulfate (e.g., 0.35 ml) dropwise to the cooled solution.

-

After the addition is complete, warm the mixture to 70-80°C for one hour.

-

Cool the reaction mixture, which should result in the precipitation of the product.

-

Filter the crude product and wash it sequentially with a 10% sodium hydroxide solution and then with water.

-

Dry the product and recrystallize from a minimal amount of hot ethanol to obtain pure this compound.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Material | 2-Naphthol | |

| Methylating Agent | Dimethyl Sulfate | |

| Base | Sodium Hydroxide | |

| Solvent | Water | |

| Reaction Temperature | 10-15°C (addition), 70-80°C (reaction) | |

| Reaction Time | ~1 hour | |

| Reported Yield | 79% (Vogel's procedure reports 84%) | |

| Melting Point | 71.3 - 72°C |

Method 2: Methylation using Methyl Iodide

This protocol utilizes the less toxic but also less reactive methyl iodide.

Experimental Protocol:

-

Dissolve potassium hydroxide (e.g., 2.2 g) in methanol (e.g., 40 ml) in a flask with stirring until fully dissolved.

-

Add 2-naphthol (e.g., 5 g) to the solution and allow it to dissolve completely.

-

Cool the solution to room temperature.

-

Add methyl iodide (e.g., 10 g) to the flask, stopper it, and stir at room temperature for 72 hours.

-

After the reaction period, a precipitate of this compound should be visible.

-

Pour the reaction mixture into a 5% sodium hydroxide solution (e.g., 250 ml) and stir for 1 hour to remove any unreacted 2-naphthol.

-

Filter the crude product, wash thoroughly with distilled water, and dry.

-

Recrystallize the crude product from boiling ethanol.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Material | 2-Naphthol | |

| Methylating Agent | Methyl Iodide | |

| Base | Potassium Hydroxide | |

| Solvent | Methanol | |

| Reaction Temperature | Room Temperature | |

| Reaction Time | 72 hours | |

| Reported Yield | 60-77% (crude) | |

| Melting Point | 71.7°C |

Method 3: Green Synthesis using Dimethyl Carbonate (DMC)

As a greener alternative, dimethyl carbonate can be used as a methylating agent, which is significantly less toxic than dimethyl sulfate and methyl halides.

Experimental Protocol (Continuous-Flow Gas-Phase):

-

Prepare a solution of 2-naphthol in an excess of dimethyl carbonate.

-

Pump the reaction mixture through a heated column (180°C) containing a solid-supported base catalyst.

-

The substrates will be in the vapor phase under these conditions.

-

Condense the gaseous products to collect the reaction mixture.

-

Separate the this compound from excess DMC and methanol by evaporation.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Material | 2-Naphthol | |

| Methylating Agent | Dimethyl Carbonate | |

| Catalyst | Solid-supported base | |

| Reaction Temperature | 180°C | |

| Reaction Type | Continuous-flow, gas-phase | |

| Reported Yield | High conversion |

Experimental Workflow

The general workflow for the synthesis of this compound via Williamson ether synthesis in a laboratory setting can be visualized as follows:

Caption: General Experimental Workflow for this compound Synthesis.

Safety Considerations

-

2-Naphthol: Toxic and an irritant.

-

Sodium Hydroxide/Potassium Hydroxide: Corrosive and toxic.

-

Dimethyl Sulfate: Extremely toxic and a known carcinogen. Handle with extreme caution in a well-ventilated fume hood.

-

Methyl Iodide: Toxic.

-

Methanol/Ethanol: Flammable and toxic.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, and perform all operations in a fume hood.

Conclusion

The synthesis of this compound from 2-naphthol is a well-established and important transformation in organic chemistry. The Williamson ether synthesis provides a reliable and high-yielding route, with several variations in reagents and conditions allowing for flexibility based on available resources and safety considerations. The development of greener synthetic methods, such as the use of dimethyl carbonate, addresses the growing need for environmentally benign chemical processes. This guide provides the necessary theoretical background and practical protocols to enable researchers and professionals to successfully synthesize this valuable compound.

References

Spectroscopic data for 2-Methoxynaphthalene (1H NMR, 13C NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 2-Methoxynaphthalene

This guide provides a comprehensive overview of the spectroscopic data for this compound (also known as β-Naphthyl methyl ether or Nerolin), a key intermediate in the synthesis of various chemical compounds, including non-steroidal anti-inflammatory drugs. The information presented is intended for researchers, scientists, and professionals in drug development, offering detailed spectral data and the methodologies for their acquisition.

Spectroscopic Data for this compound

The following tables summarize the key spectroscopic data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses.

¹H Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.76 - 7.74 | Multiplet | Aromatic Protons (H-4, H-5, H-8) |

| 7.44 - 7.33 | Multiplet | Aromatic Protons (H-6, H-7) |

| 7.14 - 7.13 | Multiplet | Aromatic Protons (H-1, H-3) |

| 3.91 | Singlet | Methoxy Protons (-OCH₃) |

| Data sourced from ChemicalBook using a 399.65 MHz spectrometer.[1] |

¹³C Nuclear Magnetic Resonance (NMR) Data

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. The spectrum was recorded in CDCl₃.[2][3]

| Chemical Shift (ppm) | Assignment |

| 157.72 | C-2 |

| 135.77 | C-9 (quaternary) |

| 130.12 | C-10 (quaternary) |

| 127.55 | C-4 |

| 127.01 | C-7 |

| 125.68 | C-5 |

| 124.75 | C-8 |

| 123.72 | C-6 |

| 119.15 | C-3 |

| 106.69 | C-1 |

| 55.50 | -OCH₃ |

| Data sourced from ChemicalBook.[4] |

Infrared (IR) Spectroscopy Data

The IR spectrum identifies the functional groups present in this compound. Key absorption bands are listed below.

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| 3100 - 3050 | C-H stretch | Aromatic |

| 2962 - 2837 | C-H stretch | Aliphatic (-OCH₃) |

| 1657 - 1600 | C=C stretch | Aromatic |

| 1300 - 1250 | C-O stretch | Aryl ether |

| 1033 | C-O stretch | Aryl ether |

| Data sourced from a study on the purification of this compound.[5] |

Mass Spectrometry (MS) Data

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. The data below was obtained via electron ionization (EI).

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 158 | 100 | [M]⁺ (Molecular Ion) |

| 115 | 85.8 | [M - CH₃ - CO]⁺ |

| 128 | 12.4 | [M - CH₂O]⁺ |

| 159 | 12.1 | [M+1]⁺ (Isotopic Peak) |

| 143 | 7.8 | [M - CH₃]⁺ |

| Data sourced from ChemicalBook and PubChem. |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A sample of 15-20 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), inside a small vial. The solution is then transferred to a 5 mm NMR tube.

-

Instrument Setup : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is homogenized through an automated or manual shimming process to ensure high resolution.

-

Data Acquisition (¹H NMR) : A standard single-pulse experiment is typically used. Key parameters include a spectral width of ~12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.

-

Data Acquisition (¹³C NMR) : A proton-decoupled single-pulse experiment is employed. Typical parameters include a spectral width of ~220-240 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a significantly higher number of scans (128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing : The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phase-corrected, and the baseline is corrected. Chemical shifts are referenced to the residual solvent peak (e.g., 77.0 ppm for CDCl₃ in ¹³C NMR) or an internal standard like TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation (Mull Technique) : Approximately 15-20 mg of the solid this compound sample is placed in an agate mortar and finely ground. A few drops of a mulling agent (like Nujol) are added, and the mixture is triturated until a smooth, uniform paste is formed.

-

Data Acquisition : The paste is applied as a thin film between two salt plates (e.g., KBr or NaCl). The plates are mounted in a sample holder and placed in the IR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Alternative Method (ATR) : For Attenuated Total Reflectance (ATR) IR, a small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded. This method requires minimal sample preparation.

Mass Spectrometry (MS)

-

Sample Introduction : A small amount of the this compound sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC) for GC-MS analysis.

-

Ionization : Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

-

Detection : The separated ions are detected, and their abundance is recorded. A mass spectrum is generated by plotting the relative intensity of the ions against their m/z ratio.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxynaphthalene, a naphthalene derivative, is a versatile aromatic compound with significant applications across various scientific disciplines. Its unique structural and photophysical properties make it a valuable precursor in pharmaceutical synthesis, a scaffold for fluorescent probes, and a component in advanced materials. This technical guide provides an in-depth overview of the primary research applications of this compound, with a focus on its role in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen, its utility in the development of fluorescent labeling agents, and its emerging use in materials science. Detailed experimental protocols, quantitative data, and visualized workflows are presented to facilitate its practical application in a laboratory setting.

Pharmaceutical Synthesis: A Key Precursor to Naproxen

This compound is a critical starting material in the industrial synthesis of Naproxen, a widely used NSAID for pain and inflammation management.[1] The synthesis typically involves a multi-step process, with the Friedel-Crafts acylation of this compound being a pivotal step.[2]

Synthesis of (S)-Naproxen via Asymmetric Synthesis

An asymmetric synthesis route allows for the stereospecific production of the biologically active (S)-enantiomer of Naproxen, minimizing the need for chiral resolution in later stages.[3]

Quantitative Data for Asymmetric Naproxen Synthesis

| Step | Reactants | Key Reagents/Catalysts | Product | Yield | Enantiomeric Excess (e.e.) |

| Propionylation | This compound, Propionyl Chloride | AlCl₃ | 2-Propionyl-6-methoxynaphthalene | High | N/A |

| Asymmetric Bromination | 2-Propionyl-6-methoxynaphthalene | (2R, 3R)-Dimethyl tartrate, DBDMH, Br₂ | Chiral Bromo Acetal | Good | High |

| Hydrolysis & Rearrangement | Chiral Bromo Acetal | KH₂PO₄ | (S)-2-(6-methoxy-2-naphthyl)propanoic acid precursor | - | - |

| Hydrogenolysis | Precursor | 10% Pd-C/HCO₂NH₄ | (S)-Naproxen | 44% (overall) | 94% |

Note: Data compiled from a study on the asymmetric synthesis of Naproxen.[3]

Experimental Protocol: Asymmetric Synthesis of Naproxen [3]

-

Propionylation: this compound is subjected to a Friedel-Crafts acylation with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield 2-propionyl-6-methoxynaphthalene.

-

Asymmetric Bromination: The resulting ketone undergoes asymmetric bromination using a chiral auxiliary, such as (2R, 3R)-dimethyl tartrate, and a brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and bromine.

-

Hydrolysis and Rearrangement: The chiral bromo acetal intermediate is then hydrolyzed and rearranged using an agent like potassium dihydrogen phosphate (KH₂PO₄).

-

Catalytic Transfer Hydrogenolysis: The final step involves catalytic transfer hydrogenolysis with a catalyst such as 10% Palladium on carbon (Pd-C) and a hydrogen donor like ammonium formate (HCO₂NH₄) to yield (S)-Naproxen.

Logical Workflow for Asymmetric Naproxen Synthesis

Caption: Asymmetric synthesis of (S)-Naproxen from this compound.

Synthesis of DL-Naproxen

A common industrial method involves the synthesis of a racemic mixture of Naproxen (DL-Naproxen), which is then resolved to isolate the desired (S)-enantiomer.

Quantitative Data for DL-Naproxen Synthesis

| Step | Starting Material | Key Reactions | Overall Yield | Reference |

| DL-Naproxen Synthesis | This compound | Halogenation, Friedel-Crafts reaction, Phase transfer catalytic reaction, Hydrogenation | 81% |

Note: This method produces a racemic mixture that requires subsequent resolution.

Experimental Protocol: Synthesis of DL-Naproxen

-

Halogenation: this compound undergoes halogenation to produce a 1-halo-2-methoxynaphthalene derivative. This reaction can achieve a productive rate of up to 98%.

-

Friedel-Crafts Reaction: The halogenated intermediate is then subjected to a Friedel-Crafts reaction.

-

Phase Transfer Catalysis: A phase transfer catalytic reaction is employed to generate 2-(5-halogen-6-methoxy)naphthyl acrylic acid.

-

Hydrogenation: The final step involves hydrogenation of the acrylic acid derivative, often using a catalyst like Palladium on carbon (Pd/C), to yield DL-Naproxen.

Logical Workflow for DL-Naproxen Synthesis

Caption: Synthesis pathway for racemic Naproxen (DL-Naproxen).

Fluorescent Probes for Cellular Imaging

Derivatives of this compound, such as 2-(bromomethyl)-6-methoxynaphthalene, are utilized as fluorescent probes for labeling and visualizing intracellular components. The naphthalene core acts as a fluorophore, while the reactive bromomethyl group allows for covalent attachment to nucleophilic residues within cells, such as cysteine residues in proteins.

Photophysical Properties of a this compound Derivative

The photophysical properties of these probes are crucial for their application in fluorescence microscopy.

Quantitative Data for 2-(Bromomethyl)-6-methoxynaphthalene

| Property | Value | Notes |

| Excitation Wavelength (λex) | ~330 - 350 nm | Estimated based on naphthalene derivatives. |

| Emission Wavelength (λem) | ~420 - 450 nm | Estimated based on naphthalene derivatives. |

| Stokes Shift | ~90 - 100 nm | Calculated from estimated excitation and emission maxima. |

| Fluorescence Quantum Yield (ΦF) | 0.3 - 0.5 | Dependent on the local environment and conjugation. |

| Molar Extinction Coefficient (ε) | 5,000 - 15,000 M⁻¹cm⁻¹ | Typical range for naphthalene derivatives. |

Note: These are estimated values and should be experimentally verified for specific applications.

Experimental Protocol for Cellular Imaging

This protocol outlines the general steps for using 2-(bromomethyl)-6-methoxynaphthalene for fluorescently labeling cells.

Materials:

-

2-(bromomethyl)-6-methoxynaphthalene

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cells cultured on imaging dishes or slides

-

Fluorescence microscope with a suitable filter set (e.g., DAPI filter)

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 2-(bromomethyl)-6-methoxynaphthalene in anhydrous DMSO. Store at -20°C, protected from light.

-

Cell Seeding: Seed cells on a suitable imaging dish or slide and culture until they reach the desired confluency.

-

Preparation of Working Solution: Dilute the stock solution in serum-free cell culture medium to a final working concentration of 10-50 µM. The optimal concentration should be determined empirically for each cell type.

-

Cell Staining:

-

Wash the cells twice with warm PBS.

-

Incubate the cells with the working solution for 15-30 minutes at 37°C in a CO₂ incubator.

-

-

Washing: Wash the cells three times with warm PBS to remove any unbound probe.

-

Imaging: Add fresh, pre-warmed cell culture medium to the cells and image using a fluorescence microscope. Use an appropriate filter set for the excitation and emission wavelengths of the methoxynaphthalene fluorophore (e.g., excitation ~340 nm, emission ~430 nm).

Experimental Workflow for Cellular Imaging

Caption: Workflow for cellular imaging with a this compound-based probe.

Applications in Materials Science

This compound and its derivatives are also finding applications in materials science, primarily due to their aromatic structure and reactivity.

Polymer Additives

This compound can be used as an additive to enhance the thermal stability and UV resistance of polymers. The aromatic naphthalene core can help to dissipate energy and scavenge free radicals that are formed during thermal or photo-degradation.

While specific quantitative data on the performance of this compound as a polymer additive is not extensively detailed in the readily available literature, the general principle involves its incorporation into a polymer matrix to improve its durability under harsh environmental conditions.

Synthesis of Functional Materials

The reactivity of this compound allows it to be used as a precursor in the synthesis of more complex functional materials. For instance, it can be a starting point for the synthesis of liquid crystals, organic light-emitting diode (OLED) materials, and other advanced polymers.

Conclusion

This compound is a compound of significant interest to the scientific community, with well-established roles in pharmaceutical synthesis and emerging applications in fluorescence imaging and materials science. Its versatility as a chemical intermediate stems from the reactivity of the naphthalene ring and the influence of the methoxy group. The detailed protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers and professionals seeking to leverage the unique properties of this compound in their work. Further research into its derivatives and applications is likely to uncover new and exciting opportunities in drug discovery, diagnostics, and materials engineering.

References

Potential Anti-Inflammatory Effects of 2-Methoxynaphthalene: A Technical Guide

Introduction

2-Methoxynaphthalene, a derivative of naphthalene, is a compound of interest in medicinal chemistry, primarily recognized as a key intermediate in the synthesis of the widely-used non-steroidal anti-inflammatory drug (NSAID), Naproxen.[1][2] While direct and extensive research on the intrinsic anti-inflammatory properties of this compound is limited, its structural relationship to potent anti-inflammatory agents suggests a potential for similar activity. This technical guide consolidates the available data on structurally related compounds to infer the potential mechanisms and anti-inflammatory effects of this compound. The focus will be on in-vitro studies involving macrophage cell lines, which are pivotal in inflammatory responses. This document is intended for researchers, scientists, and professionals in drug development who are exploring novel anti-inflammatory compounds.

Inferred Anti-Inflammatory Activity

The anti-inflammatory potential of this compound is largely extrapolated from studies on its derivatives and structurally similar molecules. Research indicates that compounds with a methoxynaphthalene core can exhibit significant anti-inflammatory effects.[1] These effects are thought to be mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.[1]

Quantitative Data on Structurally Related Compounds

The following tables summarize the quantitative data on the anti-inflammatory effects of compounds structurally related to this compound. It is crucial to note that these data are not for this compound itself but for the specified derivatives.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

| Compound | Concentration | % Inhibition of NO Production | IC50 (µM) | Reference |

| 2-phenylnaphthalene derivative (PNAP-6) | 20 µM | significant decrease | Not specified | [3] |

| 2-phenylnaphthalene derivative (PNAP-8) | 20 µM | significant decrease | Not specified | |

| 2-methoxy-4-vinylphenol (2M4VP) | Not specified | dose-dependent inhibition | Not specified |

Table 2: Inhibition of Pro-Inflammatory Enzymes and Cytokines in LPS-Stimulated RAW 264.7 Macrophages

| Compound | Target | Concentration | % Inhibition | Reference |

| 2-phenylnaphthalene derivative (PNAP-6) | iNOS Expression | 20 µM | significant decrease | |

| COX-2 Expression | 20 µM | significant decrease | ||

| IL-6 Production | Not specified | Not specified | ||

| TNF-α Production | Not specified | Not specified | ||

| 2-phenylnaphthalene derivative (PNAP-8) | iNOS Expression | 20 µM | significant decrease | |

| COX-2 Expression | 20 µM | significant decrease | ||

| IL-6 Production | Not specified | Not specified | ||

| TNF-α Production | Not specified | Not specified | ||

| 2-methoxy-4-vinylphenol (2M4VP) | iNOS Expression | Not specified | blocked LPS-induced expression | |

| COX-2 Expression | Not specified | blocked LPS-induced expression | ||

| PGE2 Production | Not specified | dose-dependent inhibition |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the anti-inflammatory effects of related compounds. These protocols can be adapted for testing this compound.

1. Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour before stimulation with lipopolysaccharide (LPS) (0.1 µg/mL) for a specified duration (typically 24 hours).

2. Cell Viability Assay (MTT Assay)

-

RAW 264.7 cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and incubated for 24 hours.

-

Cells are then treated with the test compound at various concentrations for 24 hours.

-

After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

3. Nitric Oxide (NO) Determination (Griess Assay)

-

RAW 264.7 cells are seeded in a 24-well plate and treated as described in the cell culture and treatment protocol.

-

After 24 hours of incubation with LPS, the culture supernatant is collected.

-

100 µL of the supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

The mixture is incubated at room temperature for 10 minutes.

-

The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

4. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

-

The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available ELISA kits.

-

The assay is performed according to the manufacturer's instructions.

5. Western Blot Analysis for Protein Expression

-

RAW 264.7 cells are treated with the test compound and/or LPS.

-

After treatment, cells are harvested and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using the Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK, and β-actin overnight at 4°C.

-

After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of compounds structurally related to this compound are often attributed to their ability to modulate key signaling pathways.

Caption: Potential mechanism of this compound in inflammatory signaling.

The diagram above illustrates the potential mechanism by which this compound and its analogs may exert anti-inflammatory effects. It is hypothesized that these compounds inhibit the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. Lipopolysaccharide (LPS) stimulation of Toll-like receptor 4 (TLR4) typically triggers these pathways, leading to the nuclear translocation of transcription factors like AP-1 and NF-κB. These transcription factors then upregulate the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like TNF-α and IL-6. By potentially inhibiting the phosphorylation of key kinases in the MAPK and NF-κB pathways, this compound could suppress the production of these inflammatory mediators.

Caption: General experimental workflow for in-vitro anti-inflammatory assessment.

The workflow diagram outlines the typical experimental procedure for assessing the in-vitro anti-inflammatory activity of a test compound. The process begins with the culture of RAW 264.7 macrophages, followed by pre-treatment with the compound and subsequent stimulation with LPS to induce an inflammatory response. Both the cell supernatant and cell lysates are then collected for various downstream analyses to quantify the levels of inflammatory mediators and assess the expression of key proteins in inflammatory signaling pathways.

Conclusion

While direct evidence for the anti-inflammatory effects of this compound is not yet abundant in the scientific literature, the data from structurally related compounds provide a strong rationale for its investigation as a potential anti-inflammatory agent. The methodologies and mechanistic insights presented in this guide, derived from studies on its analogs, offer a robust framework for the systematic evaluation of this compound. Future research should focus on direct in-vitro and in-vivo studies to elucidate its specific inhibitory concentrations, molecular targets, and therapeutic potential. The established link to Naproxen synthesis, combined with the promising activity of related structures, underscores the value of further exploring the pharmacological profile of this compound.

References

- 1. This compound (98%)|Pharmaceutical Intermediate [benchchem.com]

- 2. US5286902A - Process for preparation of 2-(6-methoxy-2-naphthyl)propionic acid and intermediates therefor utilizing 2,6-diisopropylnaphthalene - Google Patents [patents.google.com]

- 3. JPS5951234A - Preparation of 2-acetyl-6-methoxynaphthalene - Google Patents [patents.google.com]

An In-depth Technical Guide on the Photochemical and Photophysical Properties of 2-Methoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photochemical and photophysical properties of 2-Methoxynaphthalene. The information is tailored for researchers, scientists, and professionals in drug development who utilize fluorescent molecules in their work. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying processes.

Photophysical Properties

This compound, an aromatic ether, exhibits interesting photophysical properties owing to its naphthalene core. These properties are crucial for its application as a fluorescent probe and in materials science.[1]

Absorption and Emission Spectra

The absorption spectrum of this compound is characterized by strong absorption bands in the ultraviolet region, corresponding to π-π* transitions within the naphthalene ring system. The absorption maxima can be influenced by the solvent environment.

Table 1: UV Absorption Maxima of this compound

| Solvent | λmax (nm) | Reference |

| Alcohol (99%) | 226 | [2] |

| General Range | 220-240 and 280-300 | [2] |

The fluorescence emission of this compound is a key characteristic. Upon excitation, it returns to the ground state via the emission of a photon, a process that is sensitive to the molecular environment. In solution, it can also exhibit excimer fluorescence, which arises from the association of an excited-state molecule with a ground-state molecule.

Fluorescence Quantum Yield and Lifetime

Table 2: Photophysical Data of Naphthalene and its Derivatives (for comparative purposes)

| Compound | Solvent | Excitation (nm) | Emission (nm) | Quantum Yield (Φf) | Lifetime (τf) (ns) |

| Naphthalene | Cyclohexane | - | - | 0.21 | 96 |

| Naphthalene | Water | - | - | 0.12 | 43 |

| 1-Methylnaphthalene | Cyclohexane | - | - | 0.22 | 57 |

| 2-Methylnaphthalene | Cyclohexane | - | - | 0.22 | 53 |

| This compound | Various | ~280-330 | ~330-360 | Data not available | Data not available |

Note: The excitation and emission ranges for this compound are estimated based on typical naphthalene derivatives. Actual values should be determined experimentally.

Photochemical Properties

In addition to its photophysical characteristics, this compound undergoes photochemical reactions, most notably photodimerization.

Photodimerization

Upon prolonged irradiation with UV light, this compound can form photodimers. This reaction is a [4+4] photocycloaddition, where two molecules of this compound in an excited state and ground state, respectively, react to form a cyclooctane ring structure. This process is a powerful method for constructing eight-membered rings and can introduce multiple stereocenters in a single step. The orientation of the dimerization (head-to-tail) can be related to the charge distributions in the ground states of the reacting molecules, suggesting that pairwise association may occur before excitation.

Experimental Protocols

Accurate characterization of the photophysical properties of this compound requires standardized experimental procedures.

Relative Quantum Yield Measurement

This method involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield.

Materials:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)

-

This compound

-

Spectroscopic grade solvent

Procedure:

-

Prepare a series of dilute solutions of both the standard and this compound in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength.

-

Integrate the area under the emission spectra for both the standard and the sample to obtain the integrated fluorescence intensity (I).

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

-

Calculate the gradient (Grad) of the linear plots for both the standard and the sample.

-

Calculate the relative quantum yield (Φs) of the sample using the following equation:

Φs = Φr * (Grads / Gradr) * (ηs² / ηr²)

where:

-

Φr is the quantum yield of the reference standard.

-

Grads and Gradr are the gradients of the plots for the sample and the reference standard, respectively.

-

ηs and ηr are the refractive indices of the sample and reference solutions, respectively (if the same solvent is used, this term is 1).

-

Fluorescence Lifetime Measurement using Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for determining fluorescence lifetimes.

Materials:

-

TCSPC system (pulsed light source, sample holder, detector, timing electronics)

-

Cuvettes

-

This compound solution (absorbance < 0.1 at the excitation wavelength)

-

Scattering solution (for measuring the instrument response function, IRF)

Procedure:

-

Turn on the TCSPC system and allow the light source and detectors to stabilize.

-

Set the excitation wavelength appropriate for this compound (e.g., based on its absorption spectrum).

-

Set the emission wavelength at the maximum of the fluorescence spectrum.

-

Measure the Instrument Response Function (IRF) by placing a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in the sample holder.

-

Replace the scattering solution with the this compound solution.

-

Acquire the fluorescence decay data until a sufficient number of photon counts are collected in the peak channel (typically >10,000) to ensure good statistical accuracy.

-

Analyze the acquired fluorescence decay data using appropriate software. The analysis involves deconvolution of the experimental decay with the measured IRF.

-

Fit the decay data to an exponential decay model (e.g., single, multi-exponential). For a pure sample in a non-interacting solvent, a single exponential decay is expected:

I(t) = A * exp(-t/τ)

where:

-

I(t) is the intensity at time t.

-

A is the pre-exponential factor.

-

τ is the fluorescence lifetime.

-

Visualizations

The following diagrams illustrate the key photophysical and photochemical processes of this compound.

Caption: Jablonski diagram of this compound's photophysical processes.

Caption: Photodimerization workflow of this compound.

Caption: Experimental workflow for photophysical characterization.

References

The Versatility of 2-Methoxynaphthalene: A Cornerstone in Modern Organic Synthesis for Drug Discovery and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction